2-Thioglyceraldehyde
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Overview
Description
Dimethylaminoparthenolide is a water-soluble analogue of parthenolide, a sesquiterpene lactone derived from the medicinal herb Feverfew (Tanacetum parthenium). This compound has garnered significant attention due to its potent anti-inflammatory and anti-tumor properties. It is particularly noted for its ability to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in cancer progression and resistance to therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylaminoparthenolide is synthesized through the structural modification of parthenolide. The process involves the introduction of a dimethylamino group to the parthenolide molecule. This modification enhances the solubility and bioavailability of the compound. The reaction typically requires the use of dimethylamine and appropriate catalysts under controlled conditions .
Industrial Production Methods: Industrial production of dimethylaminoparthenolide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the extraction of parthenolide from Feverfew, followed by its chemical modification. Advanced purification techniques such as chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Dimethylaminoparthenolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides, under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Dimethylaminoparthenolide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of sesquiterpene lactones.
Biology: Investigated for its effects on cellular signaling pathways, particularly the NF-κB pathway.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Industry: Utilized in the development of anti-inflammatory and anti-cancer drugs
Mechanism of Action
Dimethylaminoparthenolide exerts its effects primarily through the inhibition of the NF-κB pathway. It binds to the cysteine residue of IκKβ, preventing the p65 subunit of NF-κB from binding to DNA. This inhibition leads to the suppression of NF-κB-mediated transcription of genes involved in cell survival, proliferation, and inflammation. Additionally, dimethylaminoparthenolide induces oxidative stress and disrupts the redox balance in cancer cells, promoting apoptosis .
Comparison with Similar Compounds
Parthenolide: The parent compound, known for its anti-inflammatory and anti-cancer properties.
Micheliolide: Another sesquiterpene lactone with similar biological activities.
Artemisinin: A sesquiterpene lactone with potent anti-malarial and anti-cancer properties.
Uniqueness: Dimethylaminoparthenolide stands out due to its enhanced solubility and bioavailability compared to parthenolide. Its ability to inhibit the NF-κB pathway more effectively makes it a promising candidate for therapeutic applications, particularly in cancer treatment .
Properties
CAS No. |
15890-66-1 |
---|---|
Molecular Formula |
C3H6O2S |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
3-hydroxy-2-sulfanylpropanal |
InChI |
InChI=1S/C3H6O2S/c4-1-3(6)2-5/h1,3,5-6H,2H2 |
InChI Key |
KFXMMDJTEXOROR-UHFFFAOYSA-N |
SMILES |
C(C(C=O)S)O |
Canonical SMILES |
C(C(C=O)S)O |
22331-85-7 | |
Pictograms |
Corrosive; Acute Toxic |
Synonyms |
2-thioglyceraldehyde |
Origin of Product |
United States |
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